molecular formula C16H10F4N2O4S B2681197 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide CAS No. 899995-56-3

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2681197
CAS RN: 899995-56-3
M. Wt: 402.32
InChI Key: IHXBBBSFXBBPED-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d]isothiazol-2(3H)-one 1,1-dioxide moiety and a 4-fluoro-3-(trifluoromethyl)phenyl group . The benzo[d]isothiazol-2(3H)-one 1,1-dioxide moiety is a type of isothiazole, a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The 4-fluoro-3-(trifluoromethyl)phenyl group is a type of aryl group, which is a functional group derived from simple aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the benzo[d]isothiazol-2(3H)-one 1,1-dioxide moiety and the 4-fluoro-3-(trifluoromethyl)phenyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the properties of the isothiazole and aryl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For example, the presence of the isothiazole ring could potentially contribute to its chemical stability .

Scientific Research Applications

Anticancer, Antioxidant, and Anti-Inflammatory Activities

A study focused on N-substituted saccharins, including 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetonitrile, revealed its potential in anticancer, antioxidant, and anti-inflammatory applications. The compounds displayed excellent to moderate anti-inflammatory activity and demonstrated effectiveness against hepatic cancer cells. They were also evaluated for their inhibitory effect on the human COX-1 enzyme, indicating their potential as anti-inflammatory drugs. The density functional theory (DFT) was used to correlate chemical properties with experimental data, highlighting the compounds' electron donation ability (Al-Fayez et al., 2022).

Antimicrobial Activities

Another study synthesized derivatives of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide and evaluated their antimicrobial activities against various resistant Gram-positive and Gram-negative bacteria. The compounds showed MIC values lower than linezolid against different bacterial strains, indicating their potential as effective antimicrobial agents (Varshney et al., 2009).

Antifoulant Properties

A study focusing on the synthesis of novel antifoulant derivatives, including 2‐(3‐oxobenzo[d]isothiazol‐2(3H)‐yl)acetohydrazide, demonstrated potential antifoulant properties. These derivatives were synthesized in good yields and characterized by various spectroscopic methods, indicating their utility in preventing biofouling (Xu et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context, such as its use in a biological or chemical system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties .

Future Directions

Future research could involve studying the synthesis, reactivity, and potential applications of this compound .

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2O4S/c17-12-6-5-9(7-11(12)16(18,19)20)21-14(23)8-22-15(24)10-3-1-2-4-13(10)27(22,25)26/h1-7H,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXBBBSFXBBPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide

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